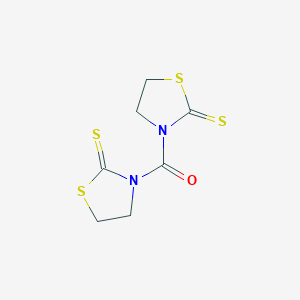
3,3'-Carbonylbis-2-thiazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-Carbonylbis-2-thiazolidinethione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Carbonylbis-2-thiazolidinethione typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic methods such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and scalability. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and environmental sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3'-Carbonylbis-2-thiazolidinethione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Applications De Recherche Scientifique
3,3'-Carbonylbis-2-thiazolidinethione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3'-Carbonylbis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Another thiazolidine derivative with similar structural features but different biological activities.
N-Substituted-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds exhibit a wide range of pharmacological activities, including antibacterial and antioxidant properties.
Uniqueness
3,3'-Carbonylbis-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of two thiazolidine rings. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
135646-84-3 |
|---|---|
Formule moléculaire |
C7H8N2OS4 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
Clé InChI |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
SMILES canonique |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Synonymes |
3,3'-Carbonylbis-2-thiazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















